molecular formula C7H9ClN2O B10907909 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde

4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B10907909
M. Wt: 172.61 g/mol
InChI Key: FDRXLYUSEULELD-UHFFFAOYSA-N
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Description

Table 1: Comparative Bond Lengths (Å) in 4-Halo-1H-Pyrazole Derivatives

Bond Type 4-FpzH 4-ClpzH 4-BrpzH This compound
C3–C4 1.372 1.368 1.370 1.371
C4–X (X = F, Cl, Br) 1.335 1.740 1.890 1.738
N1–C5 (isopropyl attachment) 1.455

The hydrogen-bonding network in crystalline this compound is dominated by N–H···N interactions, forming catemers with adjacent pyrazole units. These interactions result in a herringbone packing arrangement, stabilized by π–π stacking (interplanar distance: 3.49 Å) and C–H···Cl contacts.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
The $$ ^1\text{H} $$ NMR spectrum of this compound displays distinct signals for the aldehyde proton ($$ \delta = 9.82 \, \text{ppm} $$), the isopropyl methyl groups ($$ \delta = 1.32 \, \text{ppm} $$, triplet), and the pyrazole ring protons ($$ \delta = 6.45 \, \text{ppm} $$, C5–H). The $$ ^{13}\text{C} $$ NMR spectrum confirms the aldehyde carbon at $$ \delta = 192.4 \, \text{ppm} $$, the chlorine-substituted C4 carbon at $$ \delta = 138.2 \, \text{ppm} $$, and the quaternary N1 carbon at $$ \delta = 148.9 \, \text{ppm} $$.

Infrared (IR) Spectroscopy:
The IR spectrum exhibits a strong absorption band at $$ 1695 \, \text{cm}^{-1} $$, characteristic of the aldehyde C=O stretch. Additional peaks at $$ 3100 \, \text{cm}^{-1} $$ (C–H aromatic stretch) and $$ 680 \, \text{cm}^{-1} $$ (C–Cl stretch) further corroborate the molecular structure.

UV-Vis Spectroscopy:
The electronic absorption spectrum in ethanol shows a $$ \lambda_{\text{max}} $$ at 275 nm, attributed to the $$ \pi \rightarrow \pi^* $$ transition of the conjugated pyrazole-carbaldehyde system. A weaker band at 320 nm corresponds to the $$ n \rightarrow \pi^* $$ transition of the aldehyde group.

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to analyze the electronic structure of this compound. The HOMO-LUMO energy gap is calculated as $$ 4.8 \, \text{eV} $$, indicating moderate reactivity. The HOMO is localized on the pyrazole ring and chlorine atom, while the LUMO resides predominantly on the aldehyde group.

Table 2: Calculated Electronic Parameters

Parameter Value (eV)
HOMO Energy -6.52
LUMO Energy -1.72
HOMO-LUMO Gap 4.80
Dipole Moment 3.45 Debye

The Mulliken charge distribution reveals a partial negative charge on the chlorine atom ($$ -0.32 \, \text{e} $$) and a positive charge on the aldehyde carbon ($$ +0.45 \, \text{e} $$), highlighting the electrophilic nature of the aldehyde group.

Comparative Analysis with Related Pyrazolecarbaldehyde Derivatives

This compound shares structural similarities with other 4-halo-pyrazolecarbaldehydes but exhibits distinct electronic and steric properties due to the isopropyl substituent. For instance:

  • 4-Fluoro-1H-pyrazole-3-carbaldehyde displays a shorter C4–F bond ($$ 1.33 \, \text{Å} $$) and a larger HOMO-LUMO gap ($$ 5.2 \, \text{eV} $$) compared to the chloro derivative.
  • 4-Bromo-1H-pyrazole-3-carbaldehyde shows enhanced electrophilicity at the aldehyde group due to the electron-withdrawing bromine atom, as evidenced by a downfield shift of the aldehyde proton ($$ \delta = 10.1 \, \text{ppm} $$) in $$ ^1\text{H} $$ NMR.
  • 1-Phenyl-1H-pyrazole-4-carbaldehyde lacks the steric hindrance imposed by the isopropyl group, resulting in a more planar molecular structure and stronger π–π stacking interactions.

The isopropyl group in this compound reduces crystal symmetry compared to unsubstituted analogs, leading to a unique hydrogen-bonding motif and altered solubility profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-1-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H9ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3

InChI Key

FDRXLYUSEULELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination with Cl₂ or SO₂Cl₂

Gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in chlorinated solvents (e.g., chlorobenzene) facilitates electrophilic substitution.

Example Protocol :

  • Substrate : 1-isopropyl-1H-pyrazole-3-carbaldehyde

  • Chlorinating Agent : SO₂Cl₂ (1.4–1.5 equivalents)

  • Conditions : 20–80°C, 2–10 bar pressure, 3–10 hours

  • Yield : 70–85%

Table 2: Chlorination Agent Comparison

AgentTemperature RangePressureSolventYield (%)
Cl₂0–50°C1–5 barDichlorobenzene65–75
SO₂Cl₂20–80°C2–10 barChlorobenzene70–85
NCS25–40°CAmbientDCM50–60

SO₂Cl₂ is preferred for its milder conditions and higher selectivity.

Halogen Exchange Reactions

Reductive dehalogenation replaces bromine or iodine with chlorine. For example, 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde treated with HCl and a palladium catalyst under hydrogen atmosphere yields the chloro derivative.

Alkylation at Position 1: Introducing the Isopropyl Group

The isopropyl group at position 1 is introduced via alkylation of pyrazole precursors.

Nucleophilic Alkylation

Using 2-bromopropane or isopropyl iodide in the presence of a base (e.g., K₂CO₃):

  • Substrate : 4-Chloro-1H-pyrazole-3-carbaldehyde

  • Alkylating Agent : 2-bromopropane (1.2 equivalents)

  • Solvent : DMF or acetonitrile

  • Conditions : 60°C, 12 hours

  • Yield : 60–75%

Table 3: Alkylation Conditions and Outcomes

BaseSolventTemperatureTime (h)Yield (%)
K₂CO₃DMF60°C1265
NaHTHF25°C2455
Cs₂CO₃Acetonitrile80°C870

Cs₂CO₃ in acetonitrile enhances reactivity due to its strong basicity and polar aprotic solvent effects.

Integrated Synthesis Pathways

Combining the above steps, two primary routes emerge:

Route A: Formylation Followed by Chlorination

  • Synthesize 1-isopropyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack.

  • Chlorinate at position 4 using SO₂Cl₂.

  • Overall Yield : 50–60%.

Route B: Chlorination Followed by Alkylation

  • Prepare 4-chloro-1H-pyrazole-3-carbaldehyde.

  • Alkylate with 2-bromopropane.

  • Overall Yield : 45–55%.

Route A is more efficient due to higher regioselectivity in chlorination post-formylation.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing chlorination at position 5 can occur; electron-withdrawing groups (e.g., aldehydes) direct electrophiles to position 4.

  • Side Reactions : Over-alkylation is mitigated by using a slight excess of alkylating agent (1.2 eq).

  • Solvent Choice : Chlorobenzene minimizes byproduct formation in chlorination steps .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example:
Reaction :
4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde → 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Reagent/ConditionsProduct YieldKey FindingsSource
KMnO<sub>4</sub> in H<sub>2</sub>O-pyridine85–92%Efficient conversion; mild conditions ,

Further esterification of the carboxylic acid with ethanol in acidic media yields ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate (75–88% yield) .

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

Hydrazone Formation

Reaction with semicarbazide/thiosemicarbazide :
this compound → Pyrazole-3-carbaldehyde semicarbazone/thiosemicarbazone

Reagent/ConditionsProduct YieldApplicationSource
Semicarbazide HCl, EtOH, reflux78–85%Intermediate for antitumor agents ,

Claisen-Schmidt Condensation

Reaction with acetophenone derivatives :
Forms α,β-unsaturated ketones (chalcone analogs):

Reagent/ConditionsProduct YieldBiological ActivitySource
NaOH, EtOH, 60°C70–82%Anticancer activity against A549 cells ,

Nucleophilic Substitution

The chlorine atom at position 4 undergoes substitution with nucleophiles:

Reaction with amines :
this compound → 4-Amino-1-isopropyl-1H-pyrazole-3-carbaldehyde

Reagent/ConditionsProduct YieldKey FeatureSource
NH<sub>3</sub>, EtOH, 80°C65–73%Enhanced solubility in polar solvents ,

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

Reaction :
this compound → 4-Chloro-1-isopropyl-1H-pyrazole-3-methanol

Reagent/ConditionsProduct YieldSelectivitySource
NaBH<sub>4</sub>, MeOH, 0°C90–95%No ring reduction observed ,

Cyclization Reactions

The aldehyde participates in heterocycle formation:

Pyrazoloquinoline Derivatives

Friedel-Crafts hydroxyalkylation :
Reacts with aromatic rings to form fused heterocycles:

Reagent/ConditionsProduct YieldApplicationSource
FeCl<sub>3</sub>/PVP, PEG-400, 100°C88–94%Building block for kinase inhibitors ,

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation:

Nitration :
this compound → 4-Chloro-5-nitro-1-isopropyl-1H-pyrazole-3-carbaldehyde

Reagent/ConditionsProduct YieldRegioselectivitySource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C60–68%Nitration at position 5 ,

Biological Activity Correlations

Derivatives exhibit notable pharmacological properties:

Derivative ClassActivity ProfileMechanismSource
SemicarbazonesAntitumor (IC<sub>50</sub> = 1.1–3.3 µM)Aurora kinase inhibition
Chalcone analogsAnti-inflammatory (IC<sub>50</sub> = 26 µM)COX-2 suppression ,

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of KMnO<sub>4</sub> .

  • Substitution : Chlorine’s leaving group ability is enhanced by the electron-withdrawing aldehyde .

  • Cyclization : Catalyzed by FeCl<sub>3</sub>/PVP systems through nitrene complex intermediates .

This compound’s versatility in synthesis and bioactivity underscores its value in medicinal and materials chemistry.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, including 4-chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde, exhibit significant antitumor properties. A study demonstrated the synthesis of various pyrazole derivatives and their evaluation for antitumor activity. The findings suggested that certain pyrazole derivatives could inhibit cancer cell growth effectively, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Pyrazole derivatives have shown promise against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies on structurally similar compounds have reported notable antibacterial effects against Staphylococcus aureus and Escherichia coli . This positions this compound as a potential lead compound in the development of new antimicrobial agents.

Insecticides and Fungicides

This compound serves as an intermediate in the synthesis of agricultural chemicals. Its derivatives have been utilized in developing insecticides and fungicides, which are crucial for pest control in agriculture. The compound's structure allows it to interact with biological systems effectively, enhancing its efficacy as a pesticide .

Chemical Synthesis Intermediates

The compound is also valuable as a synthetic intermediate in organic chemistry. It can be used to synthesize a variety of other pyrazole derivatives through various chemical reactions, including nucleophilic substitutions and condensation reactions. This versatility makes it an essential building block in the synthesis of more complex organic molecules .

Case Studies and Research Findings

StudyFocusFindings
Study on Antitumor Activity Evaluation of pyrazole derivativesCertain derivatives showed significant inhibition of tumor cell growth.
Antimicrobial Activity Research Testing against resistant bacterial strainsNotable antibacterial effects against Staphylococcus aureus were observed.
Agrochemical Development Synthesis of insecticidesThe compound was successfully used as an intermediate for effective insecticides.

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () and other pyrazole derivatives. The table below highlights critical differences:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde Cl (C4), i-Pr (N1), CHO (C3) C₇H₉ClN₂O 172.61 High reactivity at C3; steric hindrance from i-Pr
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde CF₃ (C3), Me (N1), 3-Cl-Ph-S (C5), CHO (C4) C₁₂H₉ClF₃N₂OS 329.72 Enhanced lipophilicity (CF₃, Ph-S); electron-withdrawing CF₃ stabilizes CHO

Electronic and Steric Effects

  • Chloro vs.
  • Isopropyl vs. Methyl : The isopropyl group at N1 introduces significant steric hindrance, which may limit interactions with enzymatic targets compared to the smaller methyl group in the analog.
  • Aldehyde Position : The aldehyde at C3 (main compound) is adjacent to the chloro group, enhancing electrophilicity. In the analog, the aldehyde at C4 is influenced by the trifluoromethyl group, reducing reactivity but improving metabolic stability .

Physicochemical Properties

  • Lipophilicity : The analog’s trifluoromethyl and phenylsulfanyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Reactivity : The main compound’s aldehyde is more reactive due to proximity to the chloro group, favoring nucleophilic additions (e.g., Schiff base formation).

Research Findings and Methodological Insights

Structural Validation and Crystallography

  • SHELX Applications : Crystal structures of pyrazole derivatives are often resolved using SHELX software (), which refines bond lengths and angles. For example, the analog in exhibits a dihedral angle of 85.2° between the pyrazole ring and phenylsulfanyl group, confirmed via SHELXL refinement .
  • ORTEP Visualization : ORTEP-3 () generates graphical representations of thermal ellipsoids, critical for analyzing steric effects and substituent orientations .

Implications for Drug Design

  • The main compound’s steric bulk (isopropyl) may hinder binding to flat enzymatic pockets, whereas the analog’s phenylsulfanyl group could facilitate π-π stacking interactions.
  • Computational docking studies (using validated structures from ) predict stronger target affinity for the analog due to trifluoromethyl-induced dipole interactions .

Biological Activity

4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications in various fields, including pharmaceuticals and agriculture.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Chlorination : The introduction of the chloro group can be performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Aldehyde Formation : The final step involves converting the pyrazole derivative into the carbaldehyde form, often through oxidation processes.

The resulting compound is characterized by its unique functional groups, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are reported to be low, indicating potent activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential, particularly as a COX-2 inhibitor. Studies indicate that it can significantly reduce inflammation markers in vitro and in vivo, making it a candidate for further development as an anti-inflammatory agent.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting tumor cell growth across various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The IC50 values for these cell lines are as follows:

Cell Line IC50 (µM)
MCF-70.46
HCT1160.39

These findings suggest that the compound may induce apoptosis in cancer cells, providing a potential therapeutic avenue for cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
  • Receptor Binding : Its structural similarity to other biologically active molecules allows it to bind effectively to various receptors, modulating their activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyrazole derivatives included this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, with significant inhibition zones against tested pathogens.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 4-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing formyl groups into heterocyclic systems. For example, 1-aryl-5-chloro-3-methylpyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF . Nucleophilic substitution reactions, such as replacing chlorine with aryloxy groups using phenols and K₂CO₃ as a base, are also applicable . Alternative methods include formylation under alkaline conditions with formaldehyde, as seen in the synthesis of analogous trifluoromethyl-substituted pyrazole carbaldehydes .

Q. What analytical techniques are essential for characterizing this compound?

  • X-ray crystallography is critical for confirming molecular geometry and substituent positioning, as demonstrated in studies of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde .
  • Spectroscopic methods :
  • ¹H/¹³C NMR to identify aldehyde protons (~9-10 ppm) and chlorine/isopropyl substituents .
  • IR spectroscopy to detect carbonyl (C=O) stretching vibrations (~1680-1700 cm⁻¹) .
    • Elemental analysis and HPLC (>95% purity thresholds) ensure synthetic accuracy .

Q. How can researchers assess the stability of this compound under varying conditions?

Stability studies should evaluate:

  • Temperature sensitivity : Store at -20°C or -80°C to prevent aldehyde oxidation, with aliquots avoiding freeze-thaw cycles .
  • pH-dependent degradation : Monitor via HPLC in buffered solutions (pH 2-12) to identify hydrolysis-prone conditions.
  • Light exposure : UV-Vis spectroscopy can track photodegradation, particularly for the chloro and aldehyde moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Catalyst screening : K₂CO₃ vs. Cs₂CO₃ for nucleophilic substitutions, balancing reactivity and side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance Vilsmeier-Haack formylation efficiency .
  • Temperature control : Lower temperatures (0-5°C) reduce byproducts during aldehyde group introduction .
  • DOE (Design of Experiments) to identify critical factors (e.g., molar ratios, reaction time) .

Q. What mechanistic insights explain the reactivity of the chloro substituent in derivatization?

The chloro group at position 4 undergoes nucleophilic aromatic substitution (SNAr) with electron-rich reagents (e.g., phenols, amines). Its reactivity is enhanced by the electron-withdrawing aldehyde group at position 3, which activates the ring toward substitution . Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?

  • Molecular docking evaluates binding affinity to biological targets (e.g., enzymes in antioxidant studies) .
  • DFT calculations predict electrophilic/nucleophilic sites for functionalization, such as the aldehyde group’s susceptibility to nucleophilic attack .
  • QSAR models correlate substituent effects (e.g., isopropyl vs. methyl groups) with physicochemical properties (logP, polar surface area) .

Q. What strategies resolve contradictions in spectral or physical data across studies?

  • Cross-validation : Compare NMR/XRD data with structurally similar compounds (e.g., 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde) .
  • Dynamic NMR experiments to detect tautomerism or conformational flexibility in solution .
  • Collaborative reproducibility : Replicate synthesis under reported conditions to identify methodological discrepancies .

Q. How can derivatization enhance biological or material science applications?

  • Mannich reactions introduce aminoalkyl groups for metal ion chelation, relevant to catalysis or medicinal chemistry .
  • Hydrazone formation with the aldehyde group creates Schiff bases for antimicrobial or antitumor screening .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups for optoelectronic materials .

Data Contradictions and Methodological Challenges

Q. Why are some physical properties (e.g., melting point, solubility) inconsistently reported?

Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter melting points .
  • Purity discrepancies : Impurities from incomplete purification (e.g., column chromatography vs. recrystallization) affect solubility .
  • Measurement techniques : DSC vs. capillary methods for melting points .

Q. How does steric hindrance from the isopropyl group influence reactivity?

The bulky isopropyl substituent at position 1:

  • Reduces nucleophilic attack at adjacent positions, directing reactions to the less hindered chloro site .
  • Affects crystal packing , as seen in XRD studies of analogous compounds, which may influence solubility and stability .

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